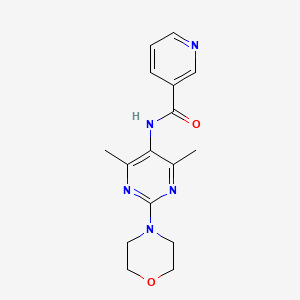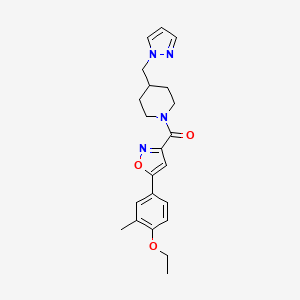
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. The compound you mentioned contains several functional groups, including a pyrazole ring, a piperidine ring, and an isoxazole ring.
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the types of reactions used, the starting materials, the reaction conditions, and the overall yield of the process.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound. This can be done using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include studying its reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
- Scientific Field: Oncology
- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .
- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
- Scientific Field: Oncology
- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .
- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
- Scientific Field: Oncology
- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .
- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.
Please note that without specific information on the compound, these are general descriptions of what each type of analysis could involve. For detailed information, specific studies on the compound would need to be consulted.
Propriétés
IUPAC Name |
[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNSBUQSQDFIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

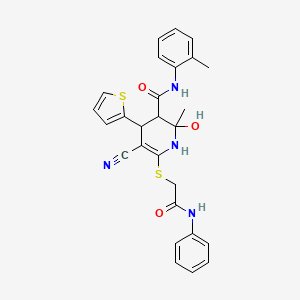
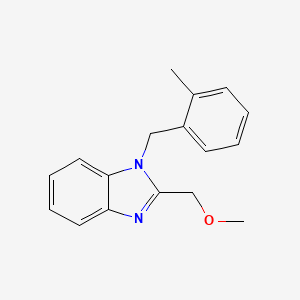
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
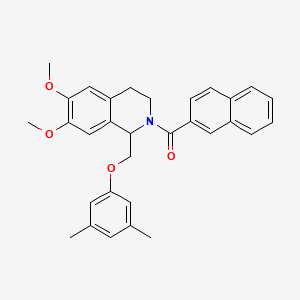
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
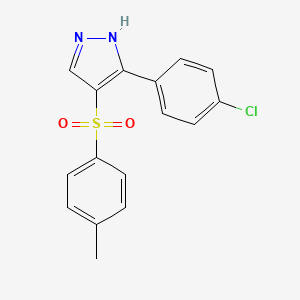
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
